molecular formula C6H15O9P B12652356 d-Glucitol, phosphate CAS No. 90604-92-5

d-Glucitol, phosphate

Cat. No.: B12652356
CAS No.: 90604-92-5
M. Wt: 262.15 g/mol
InChI Key: GACTWZZMVMUKNG-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucitol phosphate, commonly referred to as sorbitol 6-phosphate (C₆H₁₅O₉P), is a phosphorylated derivative of D-glucitol (sorbitol), a sugar alcohol derived from glucose. Key characteristics include:

  • Molecular weight: 262.151 g/mol (monoisotopic mass: 262.045369 g/mol) .
  • Structure: A six-carbon chain with hydroxyl groups at positions 1–5 and a phosphate group at position 6 .
  • Biological role: Acts as an intermediate in carbohydrate metabolism, particularly in bacterial pathways (e.g., Bacillus subtilis), where it is catabolized via the gut operon .

Properties

CAS No.

90604-92-5

Molecular Formula

C6H15O9P

Molecular Weight

262.15 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1

InChI Key

GACTWZZMVMUKNG-JGWLITMVSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COP(=O)(O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: d-Glucitol, phosphate can be synthesized through the catalytic hydrogenation of glucose or glucose/fructose mixtures . The reaction typically involves the use of a catalyst such as nickel or ruthenium under high pressure and temperature conditions. The hydrogenation process converts the carbonyl group of glucose into a hydroxyl group, resulting in the formation of d-glucitol. The phosphorylation of d-glucitol to form this compound can be achieved using phosphoric acid or other phosphorylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of glucose in the presence of a catalyst, followed by the phosphorylation step. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: d-Glucitol, phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or nitric acid. The oxidation process converts the hydroxyl groups into carbonyl or carboxyl groups.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process converts carbonyl groups back into hydroxyl groups.

    Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the hydroxyl groups in this compound can be substituted with halogens using halogenating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield d-glucaric acid, while reduction can regenerate d-glucitol .

Mechanism of Action

The mechanism of action of d-glucitol, phosphate involves its role as an intermediate in various biochemical pathways. It acts as a substrate for enzymes such as glucose-6-phosphate isomerase, which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate . This conversion is a crucial step in the glycolytic pathway, which is essential for energy production in cells. The molecular targets and pathways involved include the glycolytic enzymes and the associated metabolic pathways .

Comparison with Similar Compounds

2,5-Anhydro-D-glucitol-1,6-diphosphate

  • Molecular formula : C₆H₁₄O₁₂P₂ .
  • Phosphate positions : 1 and 6.
  • Key differences :
    • Contains an anhydrous ring (2,5-anhydro structure) and two phosphate groups.
    • Likely involved in specialized signaling or regulatory pathways due to its diphosphate nature, contrasting with the single-phosphate role of sorbitol 6-phosphate .

D-Glucitol-1,6-bisphosphate

  • Molecular formula : C₆H₁₆O₁₂P₂ .
  • Phosphate positions : 1 and 6.
  • May serve as a storage form of phosphate or a substrate for kinases, unlike the monophosphate form .

D-Mannitol 1-phosphate

  • Molecular formula : C₆H₁₃O₉P .
  • Phosphate position : 1.
  • Key differences :
    • Structural isomer of sorbitol 6-phosphate; phosphorylation at position 1 alters substrate specificity in metabolic pathways.
    • Found in fungal and bacterial systems, where it participates in osmoregulation .

D-Allulose 6-phosphate and D-Xylitol 5-phosphate

  • Key differences :
    • D-Allulose 6-phosphate : A ketose sugar phosphate with a phosphate at position 6. Binds enzymes via distinct hydrogen-bonding motifs compared to sorbitol 6-phosphate .
    • D-Xylitol 5-phosphate : A five-carbon sugar alcohol phosphate. Shorter carbon chain reduces steric hindrance, enabling interactions with smaller active sites (e.g., in ribulose-5-phosphate epimerase) .

Structural and Functional Analysis

Phosphate Group Interactions

  • Sorbitol 6-phosphate forms hydrogen bonds with enzyme active sites, including residues in the (β/α)₈-barrel structure (e.g., Gly 143 and Thr 196 in ALSE liganded structures) .
  • Comparatively, diphosphate derivatives (e.g., 1,6-bisphosphate) exhibit enhanced binding to divalent cations like Mg²⁺ or Ca²⁺, influencing enzymatic activation .

Metabolic Pathways

  • Sorbitol 6-phosphate : Central to B. subtilis D-glucitol catabolism, regulated by the gutR operon. Constitutive mutants utilize D-xylitol, highlighting substrate flexibility .
  • D-Mannitol 1-phosphate : Involved in fungal osmoregulation and mannitol cycling, absent in sorbitol-dominated bacterial systems .

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Phosphate Position(s) Biological Role
D-Glucitol 6-phosphate C₆H₁₅O₉P 262.15 6 Bacterial carbohydrate metabolism
2,5-Anhydro-D-glucitol-1,6-diphosphate C₆H₁₄O₁₂P₂ 336.10 1, 6 Signaling/metabolic regulation
D-Glucitol-1,6-bisphosphate C₆H₁₆O₁₂P₂ 338.11 1, 6 Phosphate storage/enzyme substrate
D-Mannitol 1-phosphate C₆H₁₃O₉P 260.14 1 Fungal osmoregulation

Notes and Limitations

  • Nomenclature Conflicts: Sorbitol 6-phosphate is interchangeably termed D-glucitol 6-phosphate, necessitating careful literature cross-referencing .
  • Data Gaps : Some compounds (e.g., 2,5-anhydro derivatives) lack full molecular data, limiting mechanistic insights .

This synthesis underscores the critical role of phosphate group positioning and carbon backbone structure in determining the functional divergence of sugar alcohol phosphates. Further structural and kinetic studies are needed to elucidate their roles in emerging metabolic and signaling contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.